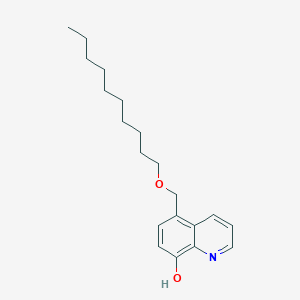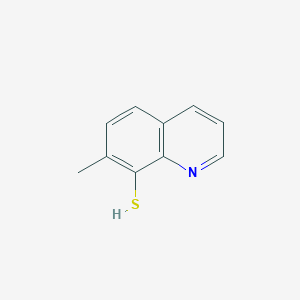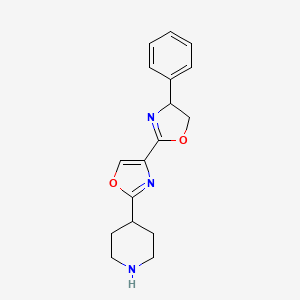![molecular formula C7H7NO2 B12890135 5H-Oxazolo[3,2-A]pyridin-5-OL CAS No. 201532-30-1](/img/structure/B12890135.png)
5H-Oxazolo[3,2-A]pyridin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid or its derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5H-Oxazolo[3,2-A]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-A]pyridine-5-one under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxazolo[3,2-A]pyridine-5-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted oxazolo[3,2-A]pyridin-5-OL derivatives.
Scientific Research Applications
5H-Oxazolo[3,2-A]pyridin-5-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-OL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Oxazolo[4,5-c]pyridin-2(3H)-one: Similar in structure but differs in the position of the oxazole ring.
Isoxazolopyridines: Compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness: 5H-Oxazolo[3,2-A]pyridin-5-OL is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Properties
CAS No. |
201532-30-1 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
InChI Key |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(N2C=COC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


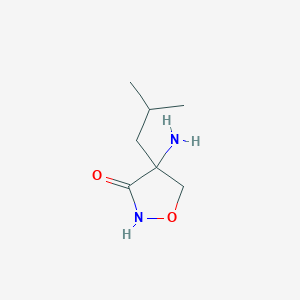
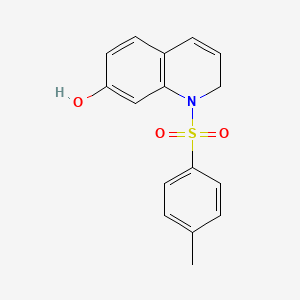
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
